molecular formula C21H23NO6S B2448896 Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate CAS No. 1705273-81-9

Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate

Cat. No.: B2448896
CAS No.: 1705273-81-9
M. Wt: 417.48
InChI Key: PLFVHXGZNPCSGG-UHFFFAOYSA-N
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Description

Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate is a complex organic compound that features a piperidine ring, a sulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is usually introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the piperidine derivative.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonyl group.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential as a drug candidate. The piperidine ring is a common motif in many pharmaceuticals, and the presence of the sulfonyl group can enhance the compound’s biological activity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-((4-methylphenyl)sulfonyl)piperidine-1-carbonyl)benzoate
  • Methyl 4-(4-((4-chlorophenyl)sulfonyl)piperidine-1-carbonyl)benzoate

Uniqueness

Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate is a complex organic compound belonging to the class of piperidine derivatives. Its unique structural features suggest potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a piperidine ring substituted with a methoxyphenyl sulfonyl group and a benzoate moiety. The chemical structure can be represented as follows:

C21H25N3O5S\text{C}_{21}\text{H}_{25}\text{N}_{3}\text{O}_{5}\text{S}

This structure is significant because the presence of both the sulfonyl and methoxy groups may enhance its biological activity compared to simpler piperidine derivatives.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine core followed by the introduction of the sulfonyl and benzoate groups. The synthetic route may include:

  • Formation of Piperidine Ring : Starting from appropriate precursors.
  • Sulfonation : Introduction of the methoxyphenyl sulfonyl group.
  • Carbonylation : Attachment of the benzoate moiety.

Each step requires careful optimization to ensure high yield and purity.

Biological Activity

This compound has been investigated for various biological activities, particularly in pharmacology. Key findings include:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression, such as kinases. Interaction studies suggest that it binds effectively to target sites, influencing downstream signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
Enzyme InhibitionInhibits kinase activity
CytotoxicityReduces viability in cancer cells

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Binding Affinity : High binding affinity to specific enzymes or receptors, which could modulate their activity.
  • Cell Cycle Regulation : Potential interference with cell cycle progression leading to growth inhibition in malignant cells.

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that this compound significantly reduced cell proliferation in breast cancer cell lines, with an IC50 value indicating effective dose levels for therapeutic application .
  • Kinase Interaction Analysis : Research involving kinase assays showed that this compound selectively inhibits CDK6, a key regulator in cell cycle progression, suggesting its potential as a targeted therapy for cancers driven by CDK dysregulation .

Properties

IUPAC Name

methyl 4-[4-(4-methoxyphenyl)sulfonylpiperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6S/c1-27-17-7-9-18(10-8-17)29(25,26)19-11-13-22(14-12-19)20(23)15-3-5-16(6-4-15)21(24)28-2/h3-10,19H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFVHXGZNPCSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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